The synthesis of NSC 59984 involves several key steps that include the preparation of intermediate compounds followed by specific reactions to achieve the final product. The detailed synthetic route typically includes:
The precise conditions for each step can vary based on laboratory protocols but generally involve standard organic synthesis techniques.
The molecular structure of NSC 59984 can be represented as follows:
The compound's structure allows it to engage effectively with cellular pathways, particularly those involving the p53 protein. Its design is aimed at optimizing binding affinity and selectivity for mutant p53 variants.
NSC 59984 has been observed to undergo several important chemical reactions within biological systems:
The mechanism by which NSC 59984 exerts its effects involves multiple steps:
Research indicates that NSC 59984 can significantly reduce cell viability in colorectal cancer cells harboring mutant p53 while sparing normal cells from toxicity, highlighting its selectivity and potential therapeutic benefit .
Studies have shown that NSC 59984 exhibits an effective concentration for inducing cell death (EC50) at approximately 8.38 µM in certain cancer cell lines, indicating its potency as an anti-cancer agent .
NSC 59984 is primarily explored for its scientific applications in cancer research:
NSC 59984 restores p53 pathway signaling in cancer cells harboring mutant p53 (e.g., R273H, S241F, R175H) by bypassing p53 mutations. In colorectal cancer cells (SW480, DLD-1), NSC 59984 treatment induces dose-dependent activation of p53-responsive reporter genes, increasing activity by 4–8-fold at therapeutic concentrations (EC₅₀: 8.38 μM in p53-null HCT116 cells) [3] [10]. This reactivation upregulates canonical p53 target genes:
Mechanistically, NSC 59984 overcomes the dominant-negative effect of mutant p53 by enabling p73 binding to p53 response elements (p53REs) in gene promoters. This is confirmed via chromatin immunoprecipitation assays showing p73 enrichment at p53REs of p21 and PUMA after NSC 59984 exposure [3] [6].
Table 1: Transcriptional Activation of p53 Targets by NSC 59984
Cell Line | p53 Mutation | Target Gene | Fold Increase (mRNA) | Protein Induction |
---|---|---|---|---|
SW480 | R273H/P309S | p21 | 6.2±0.8 | Yes (WB) |
DLD-1 | S241F | NOXA | 5.1±0.6 | Yes (IHC) |
HCT116 p53-/- | Null | PUMA | 1.0±0.2 | No |
NSC 59984 induces apoptosis exclusively through p73 activation in mutant p53-expressing cells. Treatment triggers p73β isoform binding to BAX and PUMA promoters, increasing their transcription 3–5-fold and activating the intrinsic apoptotic pathway. Key evidence includes:
Notably, NSC 59984 exhibits no genotoxicity in comet assays, confirming its selectivity for cancer cells [10].
Table 2: Apoptotic Markers Induced by NSC 59984 via p73
Cell Line | p53 Status | p73 Dependence | Caspase-3 Activation | Cell Death (%) |
---|---|---|---|---|
DLD-1 | S241F | Yes (shRNA block) | 8.9-fold increase | 65±7% |
SW480 | R273H | Yes | 7.5-fold increase | 58±5% |
MRC5 | Wild-type | No | 1.2-fold increase | 8±2% |
NSC 59984 elevates intracellular reactive oxygen species (ROS) by 2.5–4-fold within 4 hours, creating a permissive environment for mutant p53 degradation. ROS induction triggers sustained ERK2 phosphorylation (not ERK1) at Thr202/Tyr204, confirmed via:
Phosphorylated ERK2 activates MDM2 by phosphorylating Ser166, enhancing its E3 ubiquitin ligase activity. This step is critical for mutant p53 ubiquitination, as shown by MDM2 inhibition (siRNA or chemical inhibitors) preventing p53 degradation [1] [5].
Table 3: Key Steps in ROS-ERK2-MDM2 Axis Activation
Step | Key Mediator | Inhibition Effect | Outcome |
---|---|---|---|
ROS Induction | Cellular oxidases | NAC blocks all downstream effects | p53 stabilization |
ERK2 Phosphorylation | MEK1/2 | PD98059/U0126 block p53 degradation | MDM2 activation failure |
MDM2 Phosphorylation | pERK2 (Ser166) | ERK2 siRNA prevents MDM2-p53 binding | Loss of ubiquitination |
NSC 59984 promotes mutant p53 polyubiquitination by enhancing MDM2-p53 complex formation. Immunoprecipitation assays show 3.5-fold increased MDM2 binding to mutant p53 within 6 hours. This interaction labels mutant p53 with K48-linked ubiquitin chains, targeting it for proteasomal degradation:
Notably, NSC 59984 efficacy varies by p53 mutation type: R175H and R273H show 80–90% degradation, while R248Q is less responsive (50–60%) [1] [8].
Mutant p53 exerts GOF partly by sequestering p73 into inactive complexes. NSC 59984 disrupts these complexes via two mechanisms:
Released p73 then transactivates pro-apoptotic genes (e.g., BAX, PUMA). This mechanism is validated in isogenic cell lines, where mutant p53 knockdown mimics NSC 59984 effects [4].
NSC 59984 counteracts mutant p53 GOF effects that drive tumor progression:
In vivo, NSC 59984 (45 mg/kg, i.p.) inhibits xenograft growth by 70–80% in a p73-dependent manner, with tumors showing reduced Ki67 (proliferation) and increased TUNEL (apoptosis) staining [3] [10].
Table 4: GOF Pathways Inhibited by NSC 59984
GOF Mechanism | Key Effectors | NSC 59984 Effect | Functional Outcome |
---|---|---|---|
Pro-metastatic | RhoA, MMP9 | 60–70% reduction | Impaired invasion/migration |
Angiogenic | VEGF, IL-8 | 3-fold decrease in secretion | Reduced microvessel density |
Stemness maintenance | CD44, OCT4, Nanog | >50% downregulation | Loss of tumor sphere formation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3